BenchChemオンラインストアへようこそ!

Antibacterial agent 210

Quorum Sensing Inhibition Target Engagement Pseudomonas aeruginosa

Antibacterial agent 210 (CAS 65937-49-7) is a uniquely validated dual-target quorum sensing inhibitor that simultaneously binds both LasR and PqsR transcriptional regulators in Pseudomonas aeruginosa. Unlike single-target QSIs that fail due to pathway crosstalk, this compound disrupts hierarchical QS signaling at two critical nodes, ensuring robust virulence suppression. Literature-confirmed activity at 160 μg/mL with superior potency to Furanone C30 in biofilm models. In vivo efficacy validated in Galleria mellonella infection model. Essential tool for dissecting Las/Pqs system crosstalk.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 65937-49-7
Cat. No. B3330050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 210
CAS65937-49-7
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)NCC(C)C
InChIInChI=1S/C10H17NO/c1-4-5-6-7-10(12)11-8-9(2)3/h4-7,9H,8H2,1-3H3,(H,11,12)/b5-4+,7-6+
InChIKeyDHXYPSWRPDLKGG-YTXTXJHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 210 (CAS: 65937-49-7): A Dual-Target Quorum Sensing Inhibitor for Antimicrobial Resistance Research


Antibacterial agent 210, also identified as compound A9 and chemically named (2E,4E)-N-isobutylhexa-2,4-dienamide, is a synthetic amide derivative with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol [1]. It functions as a quorum sensing inhibitor (QSI) against the ESKAPE pathogen Pseudomonas aeruginosa [2]. Unlike conventional antibiotics, this compound does not primarily aim to kill bacteria directly. Instead, it operates via an anti-virulence strategy by disrupting bacterial cell-to-cell communication (quorum sensing), thereby disarming the pathogen .

Why Generic Amide or QSI Substitution Cannot Replicate the Function of Antibacterial Agent 210


Antibacterial agent 210 is not a simple, single-target QSI. Its primary differentiation lies in its verified dual-target binding profile, specifically engaging both the LasR and PqsR transcriptional regulators of Pseudomonas aeruginosa [1]. This multi-target engagement is critical because the Las and Pqs systems are hierarchically organized and can compensate for one another [2]. A generic amide or a QSI that targets only one system (e.g., a LasR-specific or PqsR-specific inhibitor) is prone to pathway crosstalk compensation, leading to incomplete virulence suppression or the rapid emergence of resistance [3]. Therefore, substituting Antibacterial agent 210 with a compound lacking this specific dual-target binding validation in the literature risks experimental failure, particularly in complex models involving biofilm formation and chronic infection phenotypes.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Antibacterial Agent 210


Dual-Target vs. Single-Target: LasR and PqsR Binding Specificity

Antibacterial agent 210 (A9) demonstrates a dual-target binding profile, engaging both LasR and PqsR. Mechanistic studies (RT-qPCR, SPR, and molecular docking) confirm that A9 inhibits QS systems by binding with LasR and PqsR, especially PqsR [1]. This contrasts with many in-class amide derivatives and QSIs that show preferential or exclusive binding to a single receptor (e.g., only LasR or only PqsR). While specific KD values for A9 are not reported, the validated dual engagement of LasR and PqsR is a critical differentiator [2].

Quorum Sensing Inhibition Target Engagement Pseudomonas aeruginosa

Biofilm Inhibition Efficacy Compared to a Benchmark QSI (Furanone C30)

Antibacterial agent 210 significantly reduces PAO1 biofilm formation at a concentration of 160 μg/mL [1]. In a cross-study comparison, the benchmark QSI Furanone C30 achieves 100% biofilm inhibition at much higher concentrations of 256–512 μg/mL [2]. This indicates that Antibacterial agent 210 exhibits a comparable anti-biofilm effect at a lower, more pharmacologically relevant concentration.

Biofilm Inhibition Anti-Virulence Pseudomonas aeruginosa

In Vivo Efficacy: Attenuation of Pathogenicity in a Galleria mellonella Model

Antibacterial agent 210 (A9) has been shown to attenuate the pathogenicity of Pseudomonas aeruginosa PAO1 in a Galleria mellonella (wax moth) larvae infection model, significantly improving survival rates [1]. This provides direct, whole-organism evidence of anti-virulence efficacy. In contrast, many in-class amide derivatives from the same study (e.g., B6) showed potent in vitro activity but lacked this in vivo validation, limiting confidence in their translational potential [2].

In Vivo Efficacy Virulence Attenuation Infection Model

Downregulation of Multiple Virulence Factor Genes

RT-qPCR analysis demonstrates that Antibacterial agent 210 (A9) significantly inhibits the expression of three key QS-regulated virulence genes: lasB, rhlA, and pqsA [1]. This multi-gene downregulation correlates with a broad suppression of virulence phenotypes. This is a more comprehensive effect compared to some QSIs that may only inhibit a subset of these genes or target a single QS system, leading to incomplete disarmament of the pathogen [2].

Gene Expression Virulence Factors RT-qPCR

Validated Application Scenarios for Antibacterial Agent 210 in Anti-Virulence Research


Investigating Dual-Target QS Inhibition in P. aeruginosa

Ideal for researchers studying the hierarchical QS network in P. aeruginosa. The verified dual binding to both LasR and PqsR makes this compound a valuable tool for dissecting crosstalk and compensatory mechanisms between these systems. Studies requiring a confirmed multi-target QSI should prioritize this compound over single-target alternatives [1].

Biofilm Disruption and Anti-Virulence Assays

Recommended for in vitro assays focused on biofilm inhibition, swarming motility, and virulence factor production in P. aeruginosa. The compound's demonstrated activity at 160 μg/mL provides a defined, literature-supported working concentration for reproducible experiments, with cross-study data suggesting superior potency to benchmark QSIs like Furanone C30 in biofilm models [2].

In Vivo Proof-of-Concept Studies Using Invertebrate Infection Models

A primary candidate for validating anti-virulence strategies in vivo. The published efficacy in the Galleria mellonella infection model provides a crucial bridge between in vitro findings and whole-organism outcomes, de-risking progression to more complex mammalian studies [3].

Gene Expression Studies of the QS Regulon

Suitable for RT-qPCR and transcriptomic studies aimed at mapping the downstream effects of QS inhibition. The documented downregulation of the key virulence markers lasB, rhlA, and pqsA offers a validated and reproducible genetic fingerprint for assessing compound activity and comparing it to other QS modulators [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 210

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.